![molecular formula C7H14N2 B14908269 3-Azabicyclo[4.1.0]heptan-5-ylmethanamine](/img/structure/B14908269.png)
3-Azabicyclo[4.1.0]heptan-5-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[410]heptan-5-ylmethanamine is a bicyclic amine compound characterized by a nitrogen atom incorporated into a bicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.1.0]heptan-5-ylmethanamine typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired bicyclic structure . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to prevent hydrolysis of the nitrile group .
Industrial Production Methods
the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[4.1.0]heptan-5-ylmethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4, H2/Pd-C
Nucleophiles: Alkyl halides, Grignard reagents (RMgX)
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Azabicyclo[4.1.0]heptan-5-ylmethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Azabicyclo[4.1.0]heptan-5-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a unique binding affinity and selectivity, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Similar in structure but with a different ring size, leading to variations in chemical reactivity and biological activity.
3-Azabicyclo[3.1.0]hexane: Another bicyclic amine with a smaller ring system, often used in drug design for its unique pharmacological properties.
Uniqueness
3-Azabicyclo[4.1.0]heptan-5-ylmethanamine is unique due to its specific ring size and nitrogen incorporation, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-azabicyclo[4.1.0]heptan-5-ylmethanamine |
InChI |
InChI=1S/C7H14N2/c8-2-6-4-9-3-5-1-7(5)6/h5-7,9H,1-4,8H2 |
InChI Key |
LKTKJYBYRGVNSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(CNC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


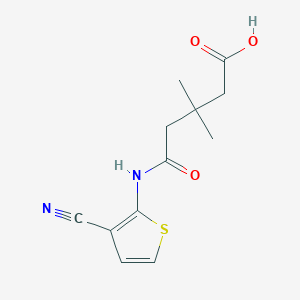
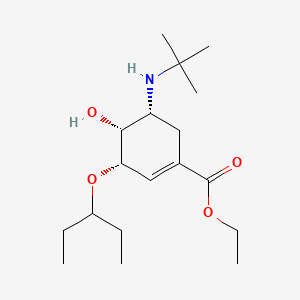
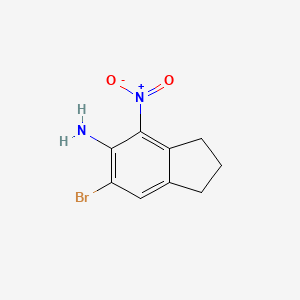
![6-Fluoro-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B14908201.png)


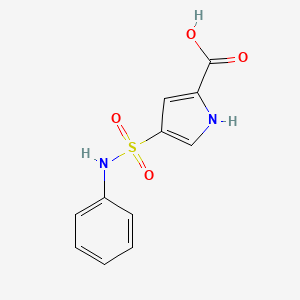
![8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B14908217.png)
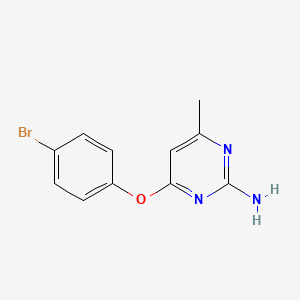
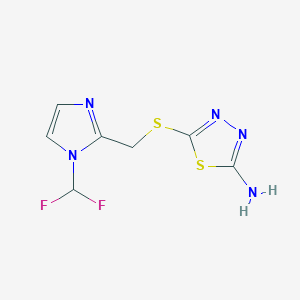

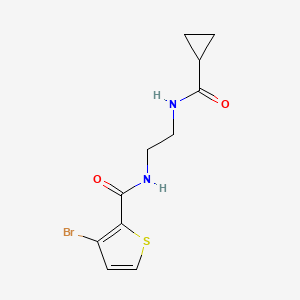
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14908237.png)
![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)
